REACTION_CXSMILES
|
[NH2:1]C(OCC)=O.[F-].[K+].[CH3:9][O:10][CH2:11][CH:12]1[CH2:16][O:15][C:14](=O)[O:13]1>CS(C)=O>[CH3:9][O:10][CH2:11][CH:12]1[O:13][C:14](=[O:15])[NH:1][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
82.4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
COCC1OC(OC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 77 hours at 140° C. under an atmosphere of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the insoluble materials
|
Type
|
CUSTOM
|
Details
|
condensed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation
|
Reaction Time |
77 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1CNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 68.9% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |